Silane, dichlorodi-1H-inden-1-yl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, dichlorodi-1H-inden-1-yl- is a chemical compound with the molecular formula C18H14Cl2Si. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, dichlorodi-1H-inden-1-yl- typically involves the reaction of 1H-indene with silicon tetrachloride in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of Silane, dichlorodi-1H-inden-1-yl- may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality Silane, dichlorodi-1H-inden-1-yl- .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, dichlorodi-1H-inden-1-yl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes. These products have diverse applications in materials science, catalysis, and organic synthesis .
Wissenschaftliche Forschungsanwendungen
Silane, dichlorodi-1H-inden-1-yl- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential use in drug delivery systems and as a component in biomaterials.
Medicine: Research is ongoing to explore its use in medical implants and prosthetics due to its biocompatibility.
Wirkmechanismus
The mechanism of action of Silane, dichlorodi-1H-inden-1-yl- involves its ability to form strong bonds with other elements, such as oxygen and carbon. This property makes it an effective cross-linking agent in polymer chemistry. The molecular targets and pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Silane, dichlorodi-1H-inden-1-yl- include:
- Dichlorodiphenylsilane
- Dichlorodimethylsilane
- Dichlorodiethylsilane
Uniqueness
What sets Silane, dichlorodi-1H-inden-1-yl- apart from these similar compounds is its unique indene substituents. These substituents impart distinct electronic and steric properties to the compound, making it particularly useful in specific applications, such as the synthesis of complex organic molecules and the development of advanced materials .
Eigenschaften
CAS-Nummer |
167776-66-1 |
---|---|
Molekularformel |
C18H14Cl2Si |
Molekulargewicht |
329.3 g/mol |
IUPAC-Name |
dichloro-bis(1H-inden-1-yl)silane |
InChI |
InChI=1S/C18H14Cl2Si/c19-21(20,17-11-9-13-5-1-3-7-15(13)17)18-12-10-14-6-2-4-8-16(14)18/h1-12,17-18H |
InChI-Schlüssel |
GANFORNHHDKLIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(C=CC2=C1)[Si](C3C=CC4=CC=CC=C34)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.